molecular formula C8H7N3O3 B11901718 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid

7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid

Cat. No.: B11901718
M. Wt: 193.16 g/mol
InChI Key: IVKUJOBVZPWPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 6th position makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a hydrazine derivative with a pyridine carboxylic acid derivative, followed by cyclization and methoxylation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products .

Scientific Research Applications

7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

7-methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-14-7-5-4(3-10-11-5)2-9-6(7)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)

InChI Key

IVKUJOBVZPWPGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=C1C(=O)O)C=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.